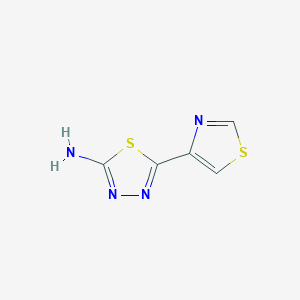
2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process is usually carried out under reflux conditions to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.
Pathways Involved: The compound may interfere with DNA replication, protein synthesis, and other critical cellular functions, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole: Shares the thiazole ring but lacks the thiadiazole moiety.
5-Amino-1,3,4-thiadiazole: Contains the thiadiazole ring but not the thiazole ring.
Uniqueness: 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole is unique due to the combination of both thiazole and thiadiazole rings, which imparts distinct chemical properties and a broader range of biological activities compared to its individual components.
Eigenschaften
Molekularformel |
C5H4N4S2 |
|---|---|
Molekulargewicht |
184.2 g/mol |
IUPAC-Name |
5-(1,3-thiazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H4N4S2/c6-5-9-8-4(11-5)3-1-10-2-7-3/h1-2H,(H2,6,9) |
InChI-Schlüssel |
PZUKDMCLJCLACW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CS1)C2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


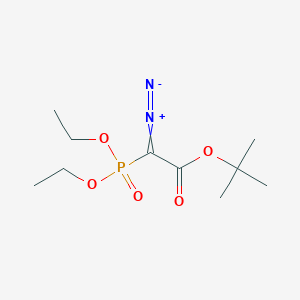

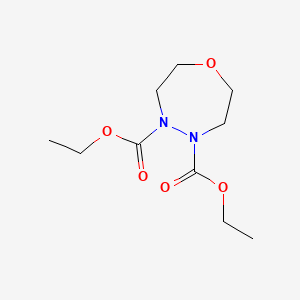
![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate](/img/structure/B13689650.png)
![N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B13689651.png)
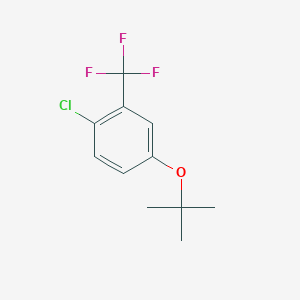
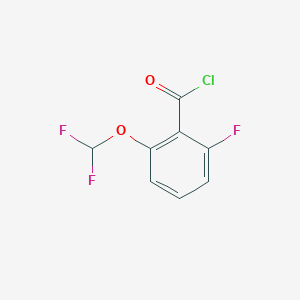
![3-[(Chloromethoxy)methyl]heptane](/img/structure/B13689672.png)
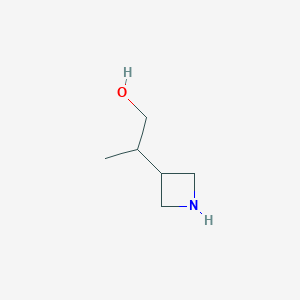
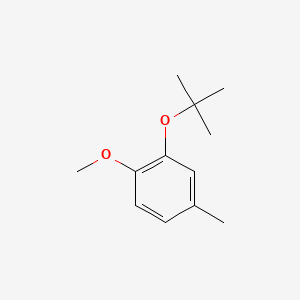
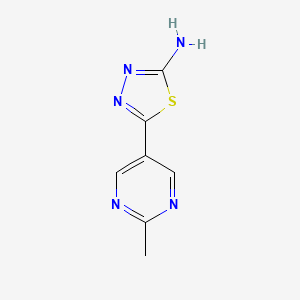

![Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13689710.png)

